molecular formula C12H11F3N4O2 B3013449 2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate CAS No. 2126177-80-6

2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B3013449
CAS No.: 2126177-80-6
M. Wt: 300.241
InChI Key: JMBJUEMANOUJTQ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoroethyl group, a pyridinyl group, and a pyrazolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with a suitable carbamate precursor under controlled conditions. One common method involves the use of trifluoromethanesulfonic anhydride and 2,2,2-trifluoroethanol, which are reacted at room temperature and then refluxed for several hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyridinyl and pyrazolyl groups may also contribute to the compound’s overall biological activity by interacting with different molecular sites.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-methyl-2-pyridin-2-ylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c1-8-6-10(17-11(20)21-7-12(13,14)15)19(18-8)9-4-2-3-5-16-9/h2-6H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBJUEMANOUJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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